molecular formula C22H18F3NO2 B2786017 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351594-84-7

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2786017
CAS No.: 1351594-84-7
M. Wt: 385.386
InChI Key: FNGCNDHBIRSKOK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a biphenyl structure, and a carboxamide functional group

Mechanism of Action

Target of Action

It is known that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are common targets in SM reactions .

Mode of Action

The compound likely participates in SM cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways could have downstream effects on the synthesis of various organic compounds.

Pharmacokinetics

It is known that the compound’s structure includes a trifluoromethyl group, which is often associated with increased stability, lipophilicity, and bioavailability in pharmaceutical compounds .

Result of Action

The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of various organic compounds, which could have numerous applications in fields such as medicinal chemistry and material science.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, SM cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound could remain stable and effective under a wide range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the biphenyl structure, introduction of the trifluoromethyl group, and the final carboxamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between organoboron compounds and halides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-methylphenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(2-hydroxy-2-(4-chlorophenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide, often referred to as compound 1351594-84-7 , is a complex organic molecule characterized by its unique trifluoromethyl group and biphenyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C22H18F3NO2C_{22}H_{18}F_3NO_2, and it features several functional groups that contribute to its reactivity and biological interactions:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Biphenyl Structure : Provides a platform for further modifications and interactions.
  • Hydroxyl Group : May participate in hydrogen bonding, influencing biological activity.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies have shown that the presence of a trifluoromethyl group can enhance the inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound 1351594-84-7TBDTBD
Reference Compound A19.45 ± 0.0742.1 ± 0.30
Reference Compound B26.04 ± 0.3631.4 ± 0.12

Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies that suggest interactions with key proteins involved in cancer progression. For example, similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro.

In a study evaluating various derivatives, compounds with trifluoromethyl substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines, highlighting the importance of this functional group in modulating biological activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Compounds similar to this have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound may bind to specific proteins involved in cell signaling pathways associated with cancer.

Study on Anti-inflammatory Effects

In a controlled study, researchers synthesized several analogs of this compound and evaluated their anti-inflammatory properties using RAW264.7 macrophages. The results indicated that certain analogs significantly reduced nitric oxide production, a marker for inflammation.

Anticancer Evaluation

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results showed that it inhibited cell growth at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO2/c23-22(24,25)19-12-10-17(11-13-19)20(27)14-26-21(28)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20,27H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGCNDHBIRSKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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